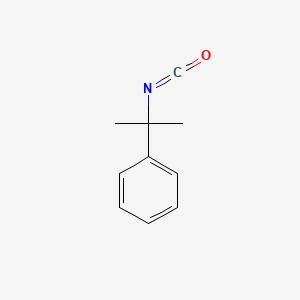

(2-Isocyanatopropan-2-yl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-isocyanatopropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,11-8-12)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSNFVVCGMSWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377733 | |

| Record name | 1-methyl-1-phenyl-ethylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-74-4 | |

| Record name | 1-methyl-1-phenyl-ethylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties of alpha,alpha-dimethylbenzyl isocyanate

In-Depth Technical Guide: Physical Properties & Applications of -Dimethylbenzyl Isocyanate (m-TMI)

Part 1: Chemical Identity & Structural Logic

Nomenclature and Identification

The molecule is a bifunctional benzene derivative. Its utility stems from the "mismatch" in reactivity between its two functional groups: the isopropenyl group (susceptible to radical polymerization) and the tertiary isocyanate group (susceptible to nucleophilic attack, but sterically protected).

| Parameter | Technical Specification |

| Primary Name | 3-Isopropenyl- |

| Common Acronym | m-TMI (meta-Tetramethylxylylene isocyanate derivative) |

| CAS Registry Number | 2094-99-7 |

| Molecular Formula | C |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 1-(1-Isocyanato-1-methylethyl)-3-(1-methylethenyl)benzene |

| SMILES | CC(=C)c1cccc(c1)C(C)(C)N=C=O |

Structural Visualization

The following diagram illustrates the chemical architecture, highlighting the dual-reactive centers that make this molecule a "molecular bridge" in drug conjugates.

Caption: Structural dichotomy of m-TMI showing the orthogonal reactive sites used for graft polymerization.

Part 2: Physical & Physicochemical Properties[4][6]

The physical behavior of m-TMI is dictated by the bulky dimethylbenzyl group, which reduces the vapor pressure and reactivity compared to linear isocyanates (like HDI or MDI), making it easier to handle in precision synthesis.

Core Physical Data

Data aggregated from verified industrial certificates of analysis and safety databases.

| Property | Value / Range | Implication for Research |

| Physical State | Clear, colorless liquid | Easy to dispense; visual purity check possible. |

| Boiling Point | 268 – 271 °C (at 760 mmHg) | High boiling point allows high-temperature polymerization without monomer loss. |

| Density | 1.018 g/mL (at 25 °C) | Similar to water/polymers; facilitates emulsion polymerization. |

| Refractive Index ( | 1.530 | Useful for monitoring reaction progress via RI detectors. |

| Flash Point | > 100 °C (> 212 °F) | Classified as combustible but not highly flammable; safer for scale-up. |

| Vapor Pressure | ~0.005 mmHg (at 25 °C) | Low volatility reduces inhalation risk compared to smaller isocyanates. |

| Solubility | Soluble in esters, ketones, aromatics | Compatible with standard organic synthesis solvents (EtOAc, Toluene). |

| Hydrolytic Stability | Moderate (Slow reaction with water) | Requires anhydrous storage; less moisture-sensitive than primary isocyanates. |

Reactivity Profile & Mechanism

The tertiary nature of the isocyanate group (-C(CH

-

Benefit: This allows researchers to perform aqueous suspension polymerizations (via the isopropenyl group) while retaining the isocyanate functionality for later conjugation with drugs or peptides.

-

Kinetic Selectivity: The reaction rate with hydroxyls (-OH) is significantly slower than with primary amines (-NH

), allowing for chemoselective ligation.

Part 3: Synthetic Utility in Drug Development

In drug discovery, m-TMI is primarily used to create Antibody-Drug Conjugates (ADCs) and Polymeric Micelles . It acts as a heterobifunctional linker that can be polymerized into a backbone and then post-functionalized.

Protocol: Synthesis of Isocyanate-Functionalized Hydrogels

Objective: Create a polymer scaffold capable of covalently binding amine-containing drugs (e.g., Doxorubicin) under physiological conditions.

Reagents:

-

Monomer A: HEMA (2-Hydroxyethyl methacrylate)

-

Solvent: Anhydrous Toluene

-

Initiator: AIBN (Azobisisobutyronitrile)

Step-by-Step Methodology:

-

Purification: Pass m-TMI through a neutral alumina column to remove the BHT inhibitor (if radical polymerization is sensitive).

-

Inert Atmosphere: Charge a reaction vessel with HEMA and m-TMI (Molar ratio 90:10) under a nitrogen blanket. Oxygen inhibits the isopropenyl polymerization.

-

Thermal Initiation: Add AIBN (1 wt%) and heat to 70 °C for 12–16 hours.

-

Note: The isocyanate group remains intact at this temperature; only the alkene reacts.

-

-

Precipitation: Cool the solution and precipitate the polymer into cold diethyl ether.

-

Validation: Analyze via FT-IR. Look for the disappearance of the C=C stretch (1640 cm

) and the retention of the strong N=C=O peak (2260 cm

Drug Conjugation Pathway

The following workflow demonstrates how the preserved isocyanate group is used to attach a therapeutic payload.

Caption: Workflow for converting m-TMI monomer into a drug-loaded polymer conjugate.

Part 4: Handling, Stability & Safety

Storage and Stability

-

Inhibitor: Commercial m-TMI is typically stabilized with ~200 ppm BHT (Butylated hydroxytoluene) to prevent spontaneous polymerization.

-

Temperature: Store at 2–8 °C for short-term (<3 months) or -20 °C for long-term storage.

-

Moisture: Strictly anhydrous conditions are required. The container should be purged with argon or nitrogen after every use. Formation of white solids (polyureas) indicates moisture contamination.

Safety Profile (GHS Classification)

Researchers must treat m-TMI with extreme caution due to its isocyanate functionality.

-

Acute Toxicity: Fatal if inhaled (Category 1/2). The low vapor pressure mitigates this at room temperature, but aerosols are deadly.

-

Sensitization: Respiratory and skin sensitizer. Can cause occupational asthma.

-

PPE Requirements: Double nitrile gloves, chemical splash goggles, and mandatory use of a fume hood .

References

-

ChemicalBook. (2025). 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate Properties and CAS 2094-99-7. Retrieved from

-

Sigma-Aldrich. (2025). 3-Isopropenyl-α,α-dimethylbenzyl isocyanate Technical Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate.[4] Retrieved from

-

Zhao, Y., et al. (2012). Development of Core-Crosslinked Micelles for Drug Delivery System. ResearchGate. Retrieved from

-

Santa Cruz Biotechnology. (2025). 3-Isopropenyl-α,α-dimethylbenzyl Isocyanate Product Information. Retrieved from

Sources

- 1. 3-ISOPROPENYL-ALPHA,ALPHA-DIMETHYLBENZYL ISOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-ISOPROPENYL-ALPHA,ALPHA-DIMETHYLBENZYL ISOCYANATE | 2094-99-7 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. 1-(1-Isocyanato-1-methylethyl)-3-(1-methylethenyl)benzene | C13H15NO | CID 604152 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and Solvent Compatibility of Cumyl Isocyanate: A Technical Guide

Executive Summary

Cumyl isocyanate (specifically

Unlike simple salts or stable solids, the "solubility" of cumyl isocyanate cannot be defined by a single saturation limit (e.g., "50 mg/mL"). As a lipophilic organic liquid, it is miscible with most non-polar and polar aprotic solvents. The critical technical challenge is not dissolution, but chemical compatibility . This guide serves as a decision-making framework for solvent selection, emphasizing the prevention of degradation via hydrolysis or solvolysis.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

To understand solubility, one must first understand the solute's structure. The "cumyl" group provides significant lipophilicity, making the molecule highly compatible with non-polar media but resistant to aqueous solvation even before reaction occurs.

| Property | Data (Representative for m-TMI / Cumyl Isocyanate) |

| CAS Number | 2094-99-7 (m-TMI); Note: "Cumyl isocyanate" often refers to this unsaturated monomer. |

| Structure | Aromatic ring with a bulky |

| Physical State | Clear to pale yellow liquid. |

| Density | ~1.01 – 1.02 g/mL |

| Polarity | Low to Medium (Lipophilic core with polar -NCO terminus). |

| Reactivity | Electrophilic; highly reactive toward nucleophiles (OH, NH, SH groups).[1][2] |

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic capability to dissolve cumyl isocyanate versus their kinetic tendency to degrade it.

The "Like Dissolves Like" Rule

Cumyl isocyanate is dominated by its aromatic and aliphatic hydrocarbon regions. Therefore, it exhibits infinite miscibility in aromatics and chlorinated solvents.

| Solvent Class | Specific Solvents | Compatibility | Technical Notes |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Preferred for synthesis. High boiling points allow for thermal acceleration of reactions without solvent loss. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Ideal for low-temperature handling and transfers. High solubility due to polarizability match. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, Acetonitrile | Good (Conditional) | MUST BE ANHYDROUS. These solvents are hygroscopic. "Wet" THF will hydrolyze the isocyanate to a urea precipitate. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Moderate to Good | Generally miscible, but phase separation may occur at very low temperatures or high concentrations if the isocyanate is impure. |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | INCOMPATIBLE | DO NOT USE. Reacts rapidly to form carbamates (with alcohols) or ureas (with water). |

| Amines | Pyridine, Triethylamine (as solvent) | INCOMPATIBLE | Reacts exothermically to form ureas or catalyzes polymerization (dimerization/trimerization). |

Mechanisms of Incompatibility

Understanding why a solvent fails is crucial for troubleshooting. Incompatibility is driven by nucleophilic attack on the central carbon of the isocyanate group.

Pathway A: Hydrolysis (Water Contamination)

Even in "hydrophobic" solvents like Toluene, trace water (ppm levels) leads to irreversible degradation.

-

Step 1: Water attacks the isocyanate to form an unstable carbamic acid.

-

Step 2: Carbamic acid decarboxylates (releases

) to form an amine. -

Step 3: The newly formed amine reacts with remaining isocyanate to form a disubstituted urea .

-

Result: Turbidity, white precipitate (urea), and loss of titer.

-

Pathway B: Alcoholysis (Protic Solvents)

Using methanol or ethanol as a solvent results in the immediate formation of a carbamate (urethane).

-

Reaction:

-

Result: Complete consumption of the reagent.

Visualization: Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting a solvent for cumyl isocyanate, incorporating safety and chemical stability checks.

Figure 1: Decision logic for selecting a solvent compatible with reactive isocyanates.

Experimental Protocol: Preparation of a Stable Stock Solution

This protocol ensures the preparation of a standard solution (e.g., 0.5 M) while mitigating the risk of hydrolysis.

Reagents & Equipment[10][11]

-

Solute: Cumyl isocyanate (Liquid, >95% purity).

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous grade).

-

Drying Agent: Activated 4Å Molecular Sieves (beads).

-

Vessel: Flame-dried volumetric flask with a septum seal.

-

Inert Gas: Nitrogen (

) or Argon balloon.

Step-by-Step Methodology

-

Sieve Activation: Ensure molecular sieves have been activated (baked at 300°C under vacuum) to ensure high water-scavenging capacity.

-

Solvent Drying: Add 10% w/v activated sieves to the solvent bottle 24 hours prior to use. This reduces water content to <10 ppm.

-

Purging: Flush the volumetric flask with inert gas for 5 minutes to remove atmospheric moisture.

-

Weighing: Syringe the calculated volume of cumyl isocyanate directly into the flask. Note: Weigh by difference (gravimetric) for higher accuracy than volumetric transfer due to viscosity.

-

Dilution: Add the dried solvent to the mark.

-

Storage: Seal tightly with Parafilm or a septum. Store at 4°C.

-

Self-Validating Check: Visually inspect for turbidity. Any cloudiness indicates urea formation (moisture contamination).

-

References

-

Safe Work Australia. Guide to Handling Isocyanates. Safe Work Australia. [Link]

-

PubChem. Cumene Isocyanate (Compound Summary). National Library of Medicine. [Link]

-

Health and Safety Executive (HSE). Isocyanates: Control Measures Guideline. HSE UK. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Hindered Ureas Using (2-Isocyanatopropan-2-yl)benzene (Cumyl Isocyanate)

Executive Summary

This guide details the protocols for synthesizing sterically hindered urea derivatives using (2-Isocyanatopropan-2-yl)benzene (commonly referred to as Cumyl Isocyanate ). Unlike primary isocyanates, this reagent possesses a tertiary carbon adjacent to the isocyanate (

This document provides two validated protocols: a Standard Thermal Method for reactive amines and a Catalytic Method for deactivated or sterically encumbered nucleophiles.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Steric Challenge

The electrophilicity of the isocyanate carbon is dampened by the electron-donating effect of the gem-dimethyl and phenyl groups. Furthermore, the tertiary center creates a "steric wall," impeding the approach of nucleophiles.

-

Standard Isocyanates (e.g., Benzyl): Fast reaction at RT; prone to moisture hydrolysis.

-

Cumyl Isocyanate: Slower reaction kinetics; requires dry conditions to prevent competitive hydrolysis, but the resulting urea is highly resistant to enzymatic cleavage.

Reaction Pathway

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the isocyanate carbon. In hindered systems, proton transfer is often the rate-determining step.

Figure 1: Reaction pathway showing the desired urea formation versus the moisture-induced side reaction.

Safety & Handling

CRITICAL SAFETY WARNING: Isocyanates are potent sensitizers.[1] Inhalation can cause severe respiratory distress (asthma-like symptoms).

-

Engineering Controls: Always handle in a fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Quenching: Spills should be neutralized with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

Experimental Protocols

Protocol A: Standard Thermal Synthesis

Target: Primary amines and unhindered secondary amines (e.g., Morpholine, Benzylamine). Rationale: Thermal energy is sufficient to overcome the activation energy barrier without external catalysis, simplifying purification.

Materials:

-

(2-Isocyanatopropan-2-yl)benzene (1.0 equiv)

-

Amine substrate (1.1 equiv)[2]

-

Solvent: Anhydrous Toluene (preferred for high boiling point) or Dichloromethane (DCM).

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

-

Solvation: Dissolve the amine (1.1 equiv) in anhydrous Toluene (0.2 M concentration).

-

Addition: Add (2-Isocyanatopropan-2-yl)benzene (1.0 equiv) dropwise via syringe at room temperature.

-

Note: A slight exotherm may occur.

-

-

Reaction:

-

For reactive amines: Stir at room temperature for 4–12 hours.

-

For moderate amines: Heat to reflux (110°C) for 2–6 hours.

-

-

Monitoring: Monitor via TLC or IR (disappearance of NCO peak at ~2260 cm⁻¹).

-

Work-up:

-

Cool to room temperature.[3]

-

If the urea precipitates (common in toluene), filter and wash with cold hexanes.

-

If soluble, evaporate solvent and recrystallize from EtOAc/Hexanes.

-

Protocol B: Catalytic Synthesis (The "Forced" Method)

Target: Hindered amines (e.g., tert-butylamine), anilines with electron-withdrawing groups, or acid salts of amines. Rationale: A Lewis base catalyst increases the nucleophilicity of the amine or activates the isocyanate.

Materials:

-

(2-Isocyanatopropan-2-yl)benzene (1.0 equiv)

-

Amine substrate (1.0 – 1.2 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) OR 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv).

-

Alternative: Dibutyltin dilaurate (DBTDL) can be used but is harder to remove in pharma applications.

-

-

Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE).

Step-by-Step:

-

Preparation: Setup a sealed pressure vial or reflux apparatus under inert atmosphere.

-

Mixing: Dissolve the amine and the catalyst (DMAP/DBU) in the solvent.

-

If using an amine hydrochloride salt: Add 1.1 equiv of Triethylamine (TEA) first to liberate the free base. Stir for 15 mins before adding isocyanate.

-

-

Addition: Add the isocyanate.

-

Reaction: Heat to 60–80°C. Stir for 12–24 hours.

-

Quench: Dilute with DCM, wash with 1M HCl (to remove DMAP/DBU and unreacted amine), then saturated

and brine. -

Purification: Flash column chromatography (typically MeOH/DCM gradients) is usually required due to the solubility of the catalyst.

Data Analysis & Validation

Key Spectroscopic Markers

To validate the formation of the urea and ensure no starting material remains:

| Technique | Marker | Observation |

| FT-IR | Isocyanate ( | Disappearance of strong peak at 2250–2270 cm⁻¹ . |

| FT-IR | Urea Carbonyl ( | Appearance of strong peak at 1630–1660 cm⁻¹ . |

| ¹H NMR | Urea | Broad singlets, typically |

| ¹H NMR | Cumyl Methyls | Distinct singlet (6H) at |

| ¹H NMR | Cumyl Phenyl | Multiplet (5H) at |

Troubleshooting Guide

Figure 2: Logic flow for monitoring reaction progress.

Applications in Drug Discovery

The cumyl urea moiety acts as a hydrophobic pharmacophore .

-

Metabolic Stability: The steric bulk around the nitrogen prevents enzymatic hydrolysis (e.g., by amidases).

-

Solubility: The lipophilic cumyl group can improve membrane permeability for polar amine drugs.

-

Target Class: Frequently used in Kinase Inhibitors (Type II binding to the DFG-out pocket) and Soluble Epoxide Hydrolase (sEH) inhibitors, where the urea mimics the transition state of epoxide hydrolysis.

References

-

Reactivity of Hindered Ureas: Hutchby, M., et al. "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions."[2] Angewandte Chemie International Edition, 2009. Link

-

Urea Synthesis Review: "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. Link

-

Isocyanate Safety: Fisher Scientific Safety Data Sheet, (2-Isocyanatopropan-2-yl)benzene. Link

-

Catalysis Protocols: "Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications." Polymer Chemistry, 2016. Link

Sources

Application Notes & Protocols: A Guide to Catalytic Conditions for Tertiary Isocyanate Polymerization

Introduction: The Unique Challenge and Promise of Poly(tertiary isocyanates)

Isocyanates are a class of highly reactive monomers characterized by the functional group -N=C=O. While the polymerization of primary and secondary isocyanates is well-established, tertiary isocyanates present a unique synthetic challenge due to the steric bulk of the tertiary substituent attached to the nitrogen atom. This steric hindrance significantly influences their reactivity, making catalyst selection and condition optimization paramount for successful polymerization.

The resulting polymers, poly(tertiary isocyanates), are of significant interest to researchers in materials science and drug development. Like other polyisocyanates, they often adopt a rigid, helical chain conformation in solution, driven by the restricted rotation around the amide bonds of the polymer backbone.[1] This structural rigidity makes them compelling candidates for applications as peptide mimics, chiral stationary phases, and advanced materials with unique optical properties.

However, the path to high molecular weight polymers is fraught with a primary side reaction: cyclotrimerization. This thermodynamically favorable reaction leads to the formation of a highly stable six-membered isocyanurate ring, effectively capping chain growth.[2][3] Therefore, successful polymerization hinges on identifying catalytic systems that kinetically favor linear chain propagation over cyclization. This guide provides a detailed overview of the two most successful catalytic strategies—anionic and coordination polymerization—complete with mechanistic insights and detailed experimental protocols.

Core Catalytic Strategies for Tertiary Isocyanate Polymerization

The key to polymerizing tertiary isocyanates is the use of "living" or controlled polymerization techniques. These methods allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI) by minimizing termination and chain transfer reactions.

Living Anionic Polymerization

Anionic polymerization is a powerful technique for isocyanate polymerization, initiated by a strong nucleophile that attacks the electrophilic carbonyl carbon of the monomer. The propagating species is an amide anion at the polymer chain end.

Mechanism: The primary challenge in the anionic polymerization of isocyanates is the prevention of the back-biting reaction where the anionic chain end attacks the third-to-last carbonyl group, leading to the formation of cyclic trimer and termination of the polymer chain.[3] This side reaction is suppressed under specific conditions, most notably at very low temperatures (typically ≤ -78 °C).

Catalyst/Initiator Systems:

-

Organometallic Initiators: Compounds like n-butyllithium (n-BuLi) or sodium naphthalenide are effective initiators.[4]

-

Metal Amides and Enolates: Lithium amides or sodium enolates can also initiate polymerization, offering a high degree of control.[1][3]

-

Additives: In some systems, additives like crown ethers are used to chelate the counter-ion (e.g., Na⁺), creating a more reactive "naked" anion that can enhance the polymerization rate while still operating at temperatures low enough to suppress trimerization.[4]

Figure 1: Anionic polymerization of tertiary isocyanates.

Coordination Polymerization

Coordination polymerization offers an alternative controlled route, utilizing transition metal complexes, most notably those based on titanium. This method was pioneered by Novak and has proven to be robust for a variety of isocyanate monomers.[5]

Mechanism: The proposed mechanism involves the coordination of the isocyanate monomer to the electron-deficient metal center of the catalyst. This is followed by a migratory insertion of the monomer into the metal-polymer bond, extending the polymer chain by one unit and regenerating the active site for the next monomer to coordinate. This process generally avoids the back-biting reactions that plague anionic systems, allowing for polymerization at more accessible temperatures (e.g., room temperature).

Catalyst/Initiator Systems:

-

Organotitanium(IV) Complexes: Half-titanocene complexes such as CpTiCl₂(OR) (where Cp is cyclopentadienyl and OR is an alkoxide ligand) are highly effective catalysts.[5][6] The catalytic activity can be tuned by modifying the ligands around the titanium center. Electron-withdrawing ligands tend to increase the catalyst's activity.[5]

Figure 3: General experimental workflow for isocyanate polymerization.

Protocol 1: Anionic Polymerization of tert-Butyl Isocyanate (tBI)

This protocol describes the polymerization of tert-butyl isocyanate using sodium naphthalenide as an initiator at -78 °C.

Materials:

-

tert-Butyl isocyanate (tBI), 97% [7]* Naphthalene

-

Sodium metal

-

Tetrahydrofuran (THF), HPLC grade

-

Methanol, anhydrous

-

Calcium Hydride (CaH₂)

-

Argon or Nitrogen gas (high purity)

Equipment:

-

Schlenk line or glovebox

-

Flame-dried glassware (round-bottom flasks, graduated cylinder, cannula)

-

Magnetic stirrer and stir bars

-

Low-temperature bath (Dry ice/acetone, -78 °C)

-

Syringes and needles

Procedure:

-

Reagent Purification:

-

THF: Dry by refluxing over Na/benzophenone ketyl radical and distill under inert atmosphere immediately before use.

-

tert-Butyl Isocyanate: Stir over CaH₂ overnight and vacuum distill, collecting the fraction boiling at 85-86 °C. [7]Store under inert gas.

-

Initiator Preparation (Sodium Naphthalenide, ~0.1 M): In a flame-dried Schlenk flask under argon, add 1.28 g of naphthalene to 100 mL of freshly distilled THF. Add 0.23 g of sodium metal (cut into small pieces). Stir at room temperature. The solution will turn a deep green color over 2-3 hours, indicating the formation of the radical anion.

-

-

Polymerization Setup:

-

Assemble a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet connected to the Schlenk line.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 100 mL of freshly distilled THF to the cooled flask via cannula.

-

-

Initiation and Polymerization:

-

Using a gas-tight syringe, slowly add the sodium naphthalenide initiator solution dropwise to the cold THF until a faint, persistent green color is observed. This titrates out any remaining impurities.

-

Add a calculated amount of initiator to achieve the target molecular weight (e.g., for a target DP of 100 with 5 g of monomer, add ~0.5 mmol of initiator).

-

Using a pre-chilled syringe, rapidly add 5.0 g (5.7 mL, ~50 mmol) of purified tBI to the vigorously stirring initiator solution.

-

The reaction mixture may become more viscous as polymerization proceeds. Allow the reaction to stir at -78 °C for 2-4 hours.

-

-

Termination and Isolation:

-

Quench the polymerization by adding 5 mL of anhydrous methanol via syringe. The color of the reaction mixture should dissipate.

-

Remove the flask from the cold bath and allow it to warm to room temperature.

-

Pour the polymer solution into a beaker containing 500 mL of rapidly stirring methanol. The polymer will precipitate as a white solid.

-

Collect the polymer by vacuum filtration, wash with additional methanol, and dry in a vacuum oven at 40 °C overnight.

-

-

Characterization:

-

Confirm polymerization by IR spectroscopy (disappearance of the strong N=C=O stretch at ~2270 cm⁻¹).

-

Determine molecular weight (Mₙ) and polydispersity index (PDI) using Size Exclusion Chromatography (SEC) with polystyrene standards.

-

Protocol 2: Coordination Polymerization of tert-Butyl Isocyanate (tBI)

This protocol is adapted from methodologies using organotitanium(IV) catalysts. [5] Materials:

-

tert-Butyl isocyanate (tBI), purified as in Protocol 1.

-

Toluene, anhydrous.

-

(Cyclopentadienyl)titanium(IV) trichloride (CpTiCl₃)

-

2,2,2-Trifluoroethanol

-

Triethylamine (TEA)

-

Methanol, anhydrous

-

Hexanes, anhydrous

Equipment:

-

Glovebox or Schlenk line

-

Flame-dried glassware

-

Magnetic stirrer

-

Syringes and cannula

Procedure:

-

Catalyst Synthesis (CpTiCl₂(OCH₂CF₃)):

-

This step must be performed under strictly inert conditions.

-

In a glovebox, dissolve CpTiCl₃ in anhydrous toluene.

-

In a separate vial, dissolve one equivalent of 2,2,2-trifluoroethanol and one equivalent of triethylamine in toluene.

-

Slowly add the alcohol/amine solution to the stirring CpTiCl₃ solution at 0 °C.

-

Stir for 12 hours at room temperature. A precipitate of triethylammonium chloride will form.

-

Filter the mixture to remove the salt. The resulting clear, colored solution contains the active catalyst. The concentration can be determined by solvent evaporation from a known volume.

-

-

Polymerization Setup:

-

Inside a glovebox, add 10 mL of anhydrous toluene to a 25 mL vial containing a stir bar.

-

Add the desired amount of the catalyst stock solution (a monomer-to-catalyst ratio of 100:1 to 500:1 is typical).

-

-

Polymerization:

-

Add 1.0 g (1.15 mL, ~10 mmol) of purified tBI to the stirring catalyst solution.

-

Seal the vial and allow the reaction to stir at room temperature for 12-24 hours. The solution will become noticeably viscous.

-

-

Isolation:

-

Remove the vial from the glovebox.

-

Quench the reaction by opening the vial to the air and adding 1 mL of methanol.

-

Precipitate the polymer by adding the solution dropwise into 100 mL of rapidly stirring hexanes or methanol.

-

Collect the white polymer by filtration and dry under vacuum.

-

-

Characterization:

-

Analyze the resulting polymer using IR, NMR, and SEC as described in Protocol 1.

-

References

- A success story. The case of coordination polymerization of isocyanates employing half-titanocene complexes. (n.d.). Google Scholar.

-

Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. (2016, March 10). Taylor & Francis. Retrieved February 21, 2026, from [Link]

-

2.1 - Catalysts. (n.d.). Poliuretanos. Retrieved February 21, 2026, from [Link]

-

Synthesis of Polyurethanes Using Organocatalysis: A Perspective. (2015, May 6). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Isocyanate-based multicomponent reactions. (2024, December 12). RSC Advances. Retrieved February 21, 2026, from [Link]

-

Virtual Issue: Organocatalysis in Polymer Science. (2022, May 24). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Catalysts for Isocyanate Cyclotrimerization. (2023, May 19). TUE Research Portal. Retrieved February 21, 2026, from [Link]

-

Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. (2022, February 22). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Living Anionic Polymerization of Isocyanates. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

- Synthesis method of tert-butyl isocyanate. (n.d.). Google Patents.

-

tert-Butyl isocyanate. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016, November 8). Polymer Chemistry. Retrieved February 21, 2026, from [Link]

-

Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. (2023, October 17). MDPI. Retrieved February 21, 2026, from [Link]

-

The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]

-

How Do Isocyanates React with Polyols in Polyurethane Synthesis? (2025, September 1). Polyurethane. Retrieved February 21, 2026, from [Link]

-

Advances in Living Anionic Polymerization: From Functional Monomers, Polymerization Systems, to Macromolecular Architectures. (2014, February 17). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. (n.d.). Werner. Retrieved February 21, 2026, from [Link]

-

Screw Sense Selective Polymerization of Achiral Isocyanides Catalyzed by Optically Active Nickel(II) Complexes. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Technical Insights into Isocyanate Reaction Pathways. (2025, July 10). Patsnap Eureka. Retrieved February 21, 2026, from [Link]

-

Homogeneous isocyanate- and catalyst-free synthesis of polyurethanes in aqueous media. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

- Coordination Polymerization. (n.d.). Google Scholar.

-

A New Methodology for Assessing Macromolecular Click Reactions and Its Application to Amine–Tertiary Isocyanate Coupling for Polymer Ligation. (2016, February 29). Journal of the American Chemical Society. Retrieved February 21, 2026, from [Link]

-

Thermally cleavable imine base/isocyanate adducts and oligomers suitable as initiators for radical homo- and copolymerization. (2014, September 2). RSC Publishing. Retrieved February 21, 2026, from [Link]

-

Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022, April 19). PMC. Retrieved February 21, 2026, from [Link]

-

Living Organotitanium(IV)-Catalyzed Polymerizations of Isocyanates. (n.d.). Journal of the American Chemical Society. Retrieved February 21, 2026, from [Link]

-

Introduction to Polyurethane Chemistry. (2021, May 19). ACS Publications. Retrieved February 21, 2026, from [Link]

- Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. (n.d.). Google Scholar.

-

Chapter 1: Isocyanates Profile: Auto Refinishing Industry. (n.d.). EPA. Retrieved February 21, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.tue.nl [research.tue.nl]

- 3. Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. tert-Butyl isocyanate 97 1609-86-5 [sigmaaldrich.com]

The Dual Role of α,α-Dimethylbenzyl Isocyanate in Peptide Synthesis: Advanced Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of α,α-dimethylbenzyl isocyanate in the field of peptide science. While not a conventional protecting group in mainstream solid-phase peptide synthesis (SPPS), its unique properties offer potential as a specialized N-terminal protecting group and a valuable chiral derivatizing agent for analytical applications. This document outlines the underlying chemical principles, detailed experimental protocols, and the strategic considerations for employing this reagent.

I. Introduction: The Unique Chemistry of a Bulky Isocyanate

α,α-Dimethylbenzyl isocyanate is a sterically hindered electrophile that readily reacts with the nucleophilic amino group of amino acids to form a stable urea linkage.[1] This reaction is typically high-yielding and proceeds under mild conditions. The defining feature of the resulting N-(α,α-dimethylbenzyl)urea derivative is the tertiary benzylic carbon adjacent to the urea nitrogen. This structural motif is key to its potential applications, as the cleavage of this group under acidic conditions is facilitated by the formation of a stable tertiary benzylic carbocation.[2][3]

This guide will explore two primary applications:

-

N-Terminal Amino Acid Protection: The use of α,α-dimethylbenzyl isocyanate to temporarily block the N-terminus of an amino acid or peptide, with a focus on the conditions for its removal.

-

Chiral Derivatization for HPLC Analysis: The derivatization of amino acid enantiomers to form diastereomers that can be resolved by reverse-phase high-performance liquid chromatography (HPLC).

II. α,α-Dimethylbenzyl Isocyanate as a Provisional N-Terminal Protecting Group

The formation of a urea linkage provides robust protection of the N-terminal amine under various conditions, including the basic conditions often used for the removal of Fmoc groups.[4] This suggests its potential utility in specific synthetic strategies where an acid-labile, bulky N-terminal group is desired.

Mechanism of Protection and Deprotection

The protection reaction is a straightforward nucleophilic addition of the amino group to the isocyanate. The deprotection is an acid-catalyzed process that leverages the stability of the resulting carbocation.

Sources

One-Pot Synthesis of Bioactive Heterocycles from 2-Amino-5-nitrobenzonitrile: An Application Guide

A Note on Chemical Identity: The provided CAS number 2094-99-7 corresponds to 3-isopropenyl-α,α-dimethylbenzyl isocyanate, a compound primarily utilized in polymer synthesis. Based on the context of "one-pot synthesis methods" for an audience of researchers and drug development professionals, this guide will focus on the highly relevant and structurally related compound, 2-amino-5-nitrobenzonitrile (CAS 17420-30-3). This versatile building block is a cornerstone in the synthesis of aza-heterocycles, particularly quinazolines, which are prevalent in medicinal chemistry.

Introduction: The Strategic Advantage of One-Pot Syntheses

In the realm of modern organic synthesis and drug discovery, efficiency and atom economy are paramount. One-pot syntheses, which involve the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel, offer a significant advantage over traditional multi-step procedures. By eliminating the need for intermediate isolation and purification, one-pot methodologies reduce solvent waste, save time and resources, and can lead to higher overall yields.

2-Amino-5-nitrobenzonitrile is an ideal substrate for one-pot syntheses due to its trifunctional nature. The ortho-disposed amino and cyano groups are primed for cyclization reactions, while the nitro group can be either retained as a key pharmacophore or transformed to introduce further molecular diversity. This guide provides detailed application notes and protocols for the one-pot synthesis of quinazoline derivatives, a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1]

Core Application: One-Pot Synthesis of 4-Aminoquinazoline Derivatives

A prominent application of 2-amino-5-nitrobenzonitrile is in the synthesis of 4-aminoquinazoline derivatives. These scaffolds are central to a number of approved and investigational drugs. The following section details a robust one-pot protocol for the synthesis of these valuable compounds.

Reaction Principle and Mechanistic Insight

The one-pot synthesis of 4-aminoquinazolines from 2-amino-5-nitrobenzonitrile typically proceeds through a two-step sequence:

-

Amidine Formation: The initial step involves the reaction of the amino group of 2-amino-5-nitrobenzonitrile with a formamide equivalent, such as dimethylformamide-dimethylacetal (DMF-DMA), to form an N,N-dimethylformamidine intermediate. This transformation activates the substrate for subsequent cyclization.

-

Cyclization with an Amine: The in-situ generated amidine intermediate then reacts with a primary amine. The amine displaces the dimethylamino group, and subsequent intramolecular cyclization onto the nitrile functionality, followed by tautomerization, affords the stable 4-aminoquinazoline ring system. This process is often referred to as a Dimroth rearrangement.[2]

The electron-withdrawing nitro group on the benzonitrile ring enhances the electrophilicity of the nitrile carbon, facilitating the final cyclization step.

Visualizing the Workflow: From Starting Material to Product

Caption: One-pot synthesis of 4-amino-6-nitroquinazolines.

Detailed Experimental Protocol

This protocol provides a general method for the one-pot synthesis of 4-amino-6-nitroquinazoline derivatives from 2-amino-5-nitrobenzonitrile.

Materials:

-

2-Amino-5-nitrobenzonitrile (1.0 eq)

-

Dimethylformamide-dimethylacetal (DMF-DMA) (3.0 eq)

-

Primary amine (e.g., aniline or benzylamine) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Glacial Acetic Acid (catalytic amount)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2-amino-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF, add DMF-DMA (3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the formation of the amidine intermediate by Thin Layer Chromatography (TLC).

-

After the formation of the intermediate is complete, add the primary amine (1.2 eq) and a catalytic amount of glacial acetic acid to the reaction mixture.

-

Increase the temperature to 120-140 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate and formation of the product.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary:

| Parameter | Value |

| Starting Material | 2-Amino-5-nitrobenzonitrile |

| Key Reagents | DMF-DMA, Primary Amine |

| Solvent | Anhydrous DMF |

| Temperature | 80-90 °C, then 120-140 °C |

| Reaction Time | 6-9 hours |

| Typical Yield | 60-85% |

Trustworthiness and Self-Validation:

-

TLC Monitoring: The progress of the reaction should be carefully monitored by TLC at each stage. The disappearance of the starting material and intermediate, and the appearance of the product spot with a different Rf value, validates the reaction's progression.

-

Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. The characteristic chemical shifts and mass-to-charge ratio will confirm the formation of the desired 4-aminoquinazoline derivative.

Further One-Pot Transformations and Applications

The versatility of 2-amino-5-nitrobenzonitrile extends to other one-pot synthetic strategies.

Synthesis of 2,4-Diaminoquinazolines

By reacting 2-amino-5-nitrobenzonitrile with guanidine hydrochloride in a suitable solvent, 2,4-diamino-6-nitroquinazoline can be synthesized in a single step.[2] This one-pot reaction provides a rapid entry into a class of compounds with significant biological and pharmaceutical interest.

Visualizing the 2,4-Diaminoquinazoline Synthesis

Caption: One-pot synthesis of 2,4-diamino-6-nitroquinazoline.

Safety and Handling Considerations

2-Amino-5-nitrobenzonitrile is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

2-Amino-5-nitrobenzonitrile is a powerful and versatile building block for the one-pot synthesis of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide demonstrate the efficiency and strategic advantages of employing this starting material in the synthesis of 4-aminoquinazoline derivatives and other related scaffolds. By understanding the underlying reaction mechanisms and adhering to sound experimental practices, researchers can leverage one-pot methodologies to accelerate the discovery and development of novel therapeutic agents.

References

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available from: [Link]

-

Sharma, V. K. et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc 2021, ix, 150-176. Available from: [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]

- Preparation method of 6-nitro-4-substituted amino quinazoline derivative. Google Patents.

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific. Available from: [Link]

Sources

Application Notes and Protocols for Crosslinking with (2-Isocyanatopropan-2-yl)benzene (m-TMI)

Prepared by a Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (2-Isocyanatopropan-2-yl)benzene, commonly known as m-TMI, for advanced crosslinking applications. This document outlines the unique chemical principles of m-TMI and provides detailed, field-proven protocols for its use in hydrogel formation and surface functionalization.

Section 1: Fundamentals of m-TMI Chemistry

(2-Isocyanatopropan-2-yl)benzene (m-TMI) is a unique monomer distinguished by its dual-functionality. It possesses two chemically distinct reactive groups: a tertiary isocyanate (-NCO) group and an alpha,alpha-dimethyl isopropenyl group (a vinyl group). This structure allows for orthogonal, sequential reactions, providing a high degree of control over the crosslinking process.

-

Isocyanate Reactivity : The isocyanate group readily reacts with nucleophiles such as hydroxyls (-OH) and primary amines (-NH2) to form stable urethane or urea linkages, respectively. This reaction is typically catalyzed and can proceed at moderate temperatures.[1]

-

Vinyl Group Reactivity : The vinyl group can undergo free-radical polymerization, often initiated by UV light in the presence of a suitable photoinitiator.[2][3] This allows for a second, independent crosslinking event.

This dual-mode reactivity is the cornerstone of m-TMI's utility, enabling the fabrication of complex polymer architectures that are not achievable with conventional crosslinkers.

Section 2: Safety and Handling of Isocyanates

Isocyanates are potent sensitizers and require strict safety protocols.

-

Handling : Always handle m-TMI in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5]

-

Storage : Store m-TMI in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4] It is highly sensitive to moisture, which can lead to unwanted reactions and degradation.

-

Spills and Waste : Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste according to institutional guidelines. Do not use water to clean up spills as it will react violently.

Section 3: General Protocol Considerations

Successful crosslinking with m-TMI depends on careful control of several experimental parameters.

| Parameter | Recommendation | Rationale |

| Solvent | Use dry, aprotic solvents (e.g., anhydrous THF, Dichloromethane, Toluene). | Prevents premature reaction of the isocyanate group with solvent or trace water. |

| Catalyst | Dibutyltin dilaurate (DBTDL) at 0.01-0.1 mol% for isocyanate reactions. | DBTDL is a highly effective catalyst for urethane formation, allowing the reaction to proceed at lower temperatures.[6] |

| Initiator | A suitable photoinitiator (e.g., Irgacure 2959, DMPA) at 0.1-1.0 wt% for vinyl polymerization. | These molecules generate free radicals upon UV exposure, initiating the polymerization of the vinyl groups.[3] |

| Stoichiometry | The molar ratio of m-TMI to reactive groups (-OH, -NH2) determines the density of pendant vinyl groups. | A higher ratio leads to a higher crosslinking density in the final network. This must be optimized for the desired material properties. |

| Temperature | Isocyanate reaction: 40-60°C. UV Curing: Room temperature. | The isocyanate reaction is gently heated to ensure a reasonable reaction rate without inducing side reactions.[7] UV curing is typically performed at ambient temperature.[3] |

Section 4: Detailed Application Protocols

Protocol 1: Two-Stage Synthesis of a Crosslinked Poly(vinyl alcohol) Hydrogel

This protocol describes the fabrication of a hydrogel by first functionalizing poly(vinyl alcohol) (PVA) with m-TMI, followed by UV-induced crosslinking.

Materials:

-

Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

-

(2-Isocyanatopropan-2-yl)benzene (m-TMI)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dibutyltin dilaurate (DBTDL)

-

Irgacure 2959 (Photoinitiator)

-

Deionized Water

Experimental Workflow:

Step-by-Step Procedure:

-

PVA Dissolution : In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 10 g of PVA in 90 mL of anhydrous DMSO. Heat to 90°C with stirring until the PVA is fully dissolved, then cool to 60°C.

-

Scientist's Note: Ensuring the system is anhydrous is critical to prevent the m-TMI from reacting with water.

-

-

Reagent Addition : Add 50 µL of DBTDL catalyst to the PVA solution. In a separate vial, dissolve 2.5 g of m-TMI in 10 mL of anhydrous DMSO. Add the m-TMI solution dropwise to the PVA solution over 30 minutes with vigorous stirring.

-

Functionalization Reaction : Maintain the reaction mixture at 60°C for 24 hours under nitrogen.

-

Rationale: This step allows the isocyanate groups of m-TMI to react with the hydroxyl groups on the PVA backbone, creating PVA functionalized with pendant vinyl groups.

-

-

Photoinitiator Addition : Cool the solution to room temperature. Add 0.1 g of Irgacure 2959 and stir until fully dissolved.

-

Casting : Pour the resulting viscous solution into a petri dish or a desired mold.

-

UV Curing : Place the mold in a UV crosslinking chamber and expose it to 365 nm UV light for 10-15 minutes. The exact time may need optimization based on the UV source intensity and sample thickness.

-

Purification : After curing, the resulting hydrogel will be a solid disk. Submerge the hydrogel in a large volume of deionized water for 48 hours, changing the water every 8 hours to remove unreacted components and the DMSO solvent.

-

Final Product : The final product is a transparent, crosslinked PVA hydrogel.

Protocol 2: Surface Modification and Bioconjugation of an Amine-Functionalized Surface

This protocol details the use of m-TMI to create a surface ready for bioconjugation, followed by the attachment of a thiol-containing peptide. This is relevant for creating bioactive surfaces for cell culture or biosensors.

Materials:

-

Amine-functionalized substrate (e.g., aminosilane-coated glass slide)

-

(2-Isocyanatopropan-2-yl)benzene (m-TMI)

-

Anhydrous Toluene

-

Thiol-containing peptide (e.g., Cysteine-Arginine-Glycine-Aspartic acid, CRGD)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure:

-

Surface Preparation : Clean the amine-functionalized substrate by sonicating in ethanol and then deionized water. Dry thoroughly under a stream of nitrogen.

-

m-TMI Reaction : Place the substrate in a sealed reaction chamber. Prepare a 1% (v/v) solution of m-TMI in anhydrous toluene. Purge the chamber with nitrogen and introduce the m-TMI solution, ensuring the entire surface is covered. Let the reaction proceed for 4 hours at room temperature.

-

Rationale: The isocyanate group of m-TMI reacts with the surface amine groups to form urea bonds, leaving a surface covered in reactive vinyl groups.

-

-

Washing : Remove the substrate from the reaction chamber and wash thoroughly with toluene, followed by ethanol, to remove any unreacted m-TMI. Dry under nitrogen.

-

Peptide Conjugation (Thiol-Ene Click Reaction) : Prepare a 1 mg/mL solution of the thiol-containing peptide (CRGD) in PBS at pH 7.4. Add a photoinitiator suitable for aqueous solutions (e.g., LAP) to a final concentration of 0.1 wt%.

-

UV-Mediated Ligation : Cover the m-TMI functionalized surface with the peptide solution. Expose the surface to 365 nm UV light for 5 minutes.

-

Scientist's Note: This is a "thiol-ene" click reaction, where the UV-generated radicals facilitate the addition of the peptide's thiol group across the vinyl group's double bond. This is a highly efficient and specific conjugation method.[3]

-

-

Final Washing : Wash the surface extensively with PBS and then deionized water to remove any non-covalently bound peptide. The surface is now functionalized with the desired biomolecule.

Section 5: Characterization and Validation

To ensure the success of the crosslinking and modification protocols, the following characterization techniques are recommended:

-

FTIR Spectroscopy : To confirm the reaction of the isocyanate group, look for the disappearance of the strong -NCO peak at ~2275 cm⁻¹. The formation of urethane or urea bonds can be confirmed by the appearance of new carbonyl (C=O) peaks around 1640-1730 cm⁻¹.

-

Swelling Studies (for Hydrogels) : The degree of crosslinking can be indirectly measured by the equilibrium swelling ratio. A lower swelling ratio indicates a higher crosslinking density.

-

Contact Angle Goniometry (for Surfaces) : Successful surface modification will alter the surface energy, which can be quantified by measuring the water contact angle.

-

X-ray Photoelectron Spectroscopy (XPS) : For surface modification, XPS can confirm the change in elemental composition on the surface, such as an increase in the nitrogen signal after peptide conjugation.

Section 6: Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Hydrogel does not form/remains liquid | Incomplete functionalization (Stage 1); Insufficient UV exposure or inactive photoinitiator (Stage 2). | Verify -NCO peak disappearance with FTIR. Increase UV exposure time/intensity or use fresh photoinitiator. |

| Low reaction yield in Stage 1 | Presence of moisture in reagents or solvent. | Use freshly dried solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere. |

| Poor peptide conjugation to surface | Incomplete m-TMI surface reaction; Thiol oxidation in peptide solution. | Confirm vinyl group presence after Stage 1. Use freshly prepared peptide solution and consider de-gassing buffers. |

References

- Vertex AI Search. (n.d.). Cross-linking organic coatings with blocked isocyanates.

-

MDPI. (2020). Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats. Retrieved February 22, 2026, from [Link]

-

Semantic Scholar. (2021). Crosslinking Behavior of UV-Cured Polyorganosilazane as Polymer-Derived Ceramic Precursor in Ambient and Nitrogen Atmosphere. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Direct UV photocrosslinking of poly(N-vinyl-2-pyrrolidone) (PVP) to produce hydrogels. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). CN1693345A - Isocyanate crosslinking and its preparation process.

-

Universitas Gadjah Mada. (2023). EFFECT OF ISOCYANATE AS CROSS-LINKER TO REDUCE DELAMINATION OF FINISHED LEATHER FOR AUTOMOTIVE SEAT COVER. Retrieved February 22, 2026, from [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). US4670068A - Polyfunctional isocyanate crosslinking agents for propellant binders.

Sources

- 1. revistapielarieincaltaminte.ro [revistapielarieincaltaminte.ro]

- 2. scite.ai [scite.ai]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. warwick.ac.uk [warwick.ac.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. US4670068A - Polyfunctional isocyanate crosslinking agents for propellant binders - Google Patents [patents.google.com]

- 7. CN1693345A - Isocyanate crosslinking and its preparation process - Google Patents [patents.google.com]

Troubleshooting & Optimization

Purification methods for (2-Isocyanatopropan-2-yl)benzene reaction products

The following technical guide is structured as an advanced support resource for researchers working with (2-Isocyanatopropan-2-yl)benzene (commonly referred to as Cumyl Isocyanate or

System Overview & Chemical Identity

Before proceeding with purification, confirm the specific reagent in use.[1] The IUPAC name (2-Isocyanatopropan-2-yl)benzene corresponds to the saturated Cumyl Isocyanate (CAS: 4747-74-4).

-

Structure: A benzene ring attached to a tertiary carbon bearing an isocyanate group (

). -

Key Reactivity: Forms Ureas (with amines) and Carbamates (with alcohols).[1][2]

-

Primary Impurity Risk: 1,3-Dicumylurea (Symmetric Urea).[1] This forms rapidly if moisture is present:

Troubleshooting & FAQs

Direct solutions to common observations during workup.

Q1: I see a persistent white precipitate forming during my reaction or workup. What is it?

Diagnosis: This is almost certainly 1,3-dicumylurea (the symmetric urea byproduct).[1] Cause: Moisture ingress hydrolyzed a portion of your starting material, generating cumyl amine, which then reacted with the remaining isocyanate.[1] Solution:

-

Do not try to dissolve it. This byproduct is highly insoluble in non-polar and moderately polar solvents (Ether, Hexanes, DCM).[1]

-

Action: Filter the reaction mixture through a sintered glass funnel or Celite pad before column chromatography. Your desired asymmetric urea/carbamate is likely in the filtrate.

Q2: My LC-MS shows a peak with Mass = [Target + 161]. What is this?

Diagnosis: You have unreacted Cumyl Isocyanate that was "quenched" by the LC-MS mobile phase (Methanol or Water) or during workup.

-

If Methanol used: You formed the Methyl Carbamate derivative (+32 mass vs isocyanate, but if you see +161 relative to the amine starting material, it's the urea).

-

Context: If the mass corresponds to Starting Amine + Cumyl Isocyanate, that is your product. If you see a peak corresponding to two cumyl groups, it is the symmetric urea (Mass ~ 296 Da).[1]

Q3: How do I remove excess (2-Isocyanatopropan-2-yl)benzene without chromatography?

Recommendation: Use a Scavenging Resin or Polymer-Supported Amine .

-

Why: Cumyl isocyanate is bulky; volatile removal is difficult (high b.p. ~200°C) and risks thermal degradation.

-

Protocol: Add Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) (approx. 3-5 equivalents relative to excess isocyanate) to the reaction mixture. Stir for 2-4 hours. The resin captures the isocyanate as a covalently bound urea. Filter the resin to leave the pure product in solution.

Q4: My product decomposes on the silica column.

Diagnosis: Isocyanates and some labile carbamates can degrade on acidic silica. Solution:

-

Neutralize Silica: Pre-treat the column with 1% Triethylamine (TEA) in hexanes.

-

Switch Stationary Phase: Use Alumina (Neutral) for sensitive carbamates.

-

Derivatize First: Never attempt to purify the free isocyanate on silica; convert it fully to the urea/carbamate first.

Decision Matrix: Purification Workflow

The following diagram illustrates the logical flow for purifying reaction mixtures involving Cumyl Isocyanate.

Caption: Logical workflow for handling crude reaction mixtures containing Cumyl Isocyanate, prioritizing filtration of symmetric byproducts and resin-based scavenging.

Detailed Experimental Protocols

Protocol A: Removal of Symmetric Urea Byproduct (1,3-Dicumylurea)

Use this when a white precipitate is observed.[1]

-

Dilution: Dilute the crude reaction mixture with Diethyl Ether or 10% Ethyl Acetate in Hexanes .

-

Reasoning: The symmetric urea is highly insoluble in these non-polar solvents, while most asymmetric urea/carbamate products (drug-like intermediates) remain soluble.[1]

-

-

Filtration: Pass the suspension through a Celite 545 pad packed in a sintered glass funnel.

-

Washing: Wash the filter cake with 2 volumes of the dilution solvent.

-

Verification: Check the filtrate by TLC. The baseline spot (symmetric urea) should be absent.

Protocol B: Resin Scavenging of Excess Isocyanate

Use this to avoid chromatographic separation of the isocyanate.

| Parameter | Specification |

| Scavenger | PS-Trisamine (Polystyrene-supported Tris-2-aminoethyl amine) |

| Loading | Typically 3.0 - 4.5 mmol/g |

| Stoichiometry | 3 to 5 equivalents relative to the excess isocyanate |

| Solvent | DCM, THF, or DMF (Resin must swell) |

| Time | 2 - 4 hours at Room Temperature |

Steps:

-

Calculate the theoretical excess of (2-Isocyanatopropan-2-yl)benzene used.

-

Add the calculated mass of PS-Trisamine resin to the reaction vessel.

-

Agitate gently (orbital shaker or slow stir bar) to avoid pulverizing the resin beads.

-

Monitor consumption of isocyanate by TLC (stain with Anisaldehyde; isocyanates often stain blue/purple, or disappear if fully scavenged).[1]

-

Filter off the resin using a coarse frit.

-

Concentrate the filtrate to obtain the product.[3]

Protocol C: Recrystallization of Cumyl-Urea Derivatives

Ideal for high-purity requirements.

-

Solvent System: Dissolve the crude solid in minimal boiling Ethyl Acetate .

-

Anti-solvent: Slowly add hot Hexanes or Heptane until persistent cloudiness is observed.

-

Cooling: Allow to cool to room temperature, then place in a fridge (4°C) for 12 hours.

-

Collection: Filter the crystals.

-

Note: Cumyl groups are bulky and lipophilic; if the product oils out, add a small amount of DCM to the hot mixture to improve solubility before adding the anti-solvent.

-

References

-

Chemical Identity & Properties : National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 17719, 1,3-Bis(2-isocyanato-2-propyl)benzene (Analogous structure verification). Retrieved from [Link][1]

-

Handling Isocyanates : Actsafe Safety Association. (2021).[5][6][7] Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link] (Verified via search context 1.13).[1]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. (S)-(-)-1-Phenylethyl isocyanate | 14649-03-7 [chemicalbook.com]

- 5. erapol.com.au [erapol.com.au]

- 6. scribd.com [scribd.com]

- 7. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

Technical Support Center: Reaction Kinetics & Solvent Optimization for m-TMI (CAS 2094-99-7)

The following technical guide addresses the optimization of reaction kinetics for CAS 2094-99-7 , commercially known as m-TMI (3-Isopropenyl-α,α-dimethylbenzyl isocyanate) .

This guide focuses on the unique tertiary aliphatic isocyanate structure of m-TMI, which dictates its distinct solvent requirements and kinetic profile compared to standard isocyanates like HDI or TDI.

Product Identity: 3-Isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI) Functional Groups: Tertiary Isocyanate (-NCO) + Isopropenyl (Vinyl) Primary Application: Dual-cure coatings, polymer modification, and adhesives.

Core Kinetic Principles: The "Steric Effect"

Unlike primary isocyanates (e.g., HDI) or aromatic isocyanates (e.g., TDI), the isocyanate group in m-TMI is attached to a tertiary carbon . This steric bulk significantly retards nucleophilic attack, making the reaction rate inherently slower.

Solvent-Kinetic Relationship

The reaction rate of m-TMI with nucleophiles (polyols, amines) is governed by the Hughes-Ingold rules regarding solvent polarity and transition state stabilization.

| Solvent Class | Representative Solvents | Kinetic Impact on m-TMI | Recommendation |

| Non-Polar Aromatic | Toluene, Xylene | Slowest. Poor stabilization of the polarized transition state. | Use only if extended pot-life is required. |

| Polar Aprotic | Butyl Acetate, MEK, PMA | Moderate to Fast. Stabilizes the charge separation in the urethane formation TS. | Preferred. Balances solubility and rate. |

| Protic | Alcohols, Water | Destructive. Reacts with -NCO to form carbamates or ureas. | FORBIDDEN as solvents. |

| Dipolar Aprotic | DMSO, DMF | Fastest. Highly polar, accelerates rate significantly. | Use with caution; difficult to remove. |

Mechanism & Solvent Interaction Diagram

The following diagram illustrates how steric hindrance blocks the nucleophile and how polar solvents assist in stabilizing the transition state.

Caption: Steric hindrance at the tertiary carbon slows nucleophilic attack. Polar solvents accelerate the reaction by stabilizing the dipolar transition state.

Troubleshooting Guides (Q&A)

Issue 1: "The reaction is too slow, even in polar solvents."

Diagnosis: Due to the tertiary aliphatic nature of m-TMI, uncatalyzed reactions are often impractically slow, even in optimal solvents. Solution:

-

Catalyst Addition: You must use a catalyst. Standard recommendation is Dibutyltin Dilaurate (DBTDL) at 0.01% - 0.05% wt.

-

Temperature: Increase reaction temperature to 60°C - 80°C . Unlike aromatic isocyanates, m-TMI is thermally stable and requires heat to drive the reaction to completion [1].

Issue 2: "I see bubbling or foaming in the reactor."

Diagnosis: Moisture contamination.[1][2] Isocyanates react with water to form carbamic acid, which decomposes into amine and CO₂ gas .

-

Solvent Drying: Ensure all solvents are "Urethane Grade" (<0.05% water). Use 4Å molecular sieves if necessary.

-

N₂ Purge: Maintain a positive pressure nitrogen blanket throughout the reaction.

-

Raw Material Check: Polyols are hygroscopic.[1] Dry them under vacuum at 80°C before adding m-TMI.

Issue 3: "The solution turned cloudy/gelled unexpectedly."

Diagnosis:

-

Cause A (Solubility): The resulting polymer is insoluble in the chosen solvent.

-

Cause B (Crosslinking): If your nucleophile has functionality >2, you may have reached the gel point.

-

Cause C (Side Reaction): High temperatures (>100°C) can cause allophanate formation (isocyanate reacting with urethane), leading to crosslinking.

Experimental Protocols

Protocol A: Kinetic Measurement via NCO Titration (ASTM D2572)

Use this protocol to determine the reaction rate constant (

-

Preparation: Dissolve m-TMI (1.0 eq) and Polyol (1.0 eq) in the test solvent under N₂. Add catalyst (DBTDL) at

. -

Sampling: At regular intervals (e.g., 15, 30, 60, 120 min), withdraw a 2-5g aliquot.

-

Quenching: Immediately dispense the aliquot into a flask containing excess Dibutylamine (DBA) in toluene. The DBA reacts instantly with remaining isocyanate.

-

Titration: Back-titrate the excess DBA with 0.1N Hydrochloric Acid (HCl) using Bromophenol Blue indicator (Blue

Yellow endpoint). -

Calculation:

- = Blank volume (mL)

- = Sample volume (mL)

- = Normality of HCl

- = Weight of sample (g)

Protocol B: Solvent Compatibility Check

Before running a full batch, verify solvent suitability.

-

Mix m-TMI and the solvent (50:50 wt ratio) in a glass vial.

-

Seal and store at 25°C for 24 hours.

-

Pass Criteria: Solution remains clear, colorless, and viscosity is unchanged.

-

Fail Criteria: Haze (moisture reaction), precipitate (urea formation), or yellowing (oxidation).

Decision Support Flowchart

Use this logic flow to optimize your specific experiment.

Caption: Troubleshooting logic for common kinetic and stability issues with m-TMI.

References

-

BenchChem. A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Diisocyanates. (2025).[3][4] Retrieved from

-

Sigma-Aldrich. 3-Isopropenyl-α,α-dimethylbenzyl isocyanate Product Sheet.[5] (2025).[3][4] Retrieved from

-

Krol, P., et al. Kinetic Study on the Reaction of Isocyanates with Alcohols.[6] Journal of Applied Polymer Science.[6] (2003).[2][4] (Contextual grounding on urethane kinetics).

-

ResinLab. Moisture Contamination of Polyurethanes: Causes and Solutions. (2021).[1] Retrieved from

Sources

Troubleshooting low conversion rates with cumyl isocyanate

Topic: Troubleshooting Low Conversion Rates with Cumyl Isocyanate (

Executive Summary: The "Deceptive" Electrophile

Welcome to the technical support center. If you are experiencing low conversion with Cumyl Isocyanate (CAS: 2094-99-7) , you are likely treating it like a standard aromatic isocyanate (e.g., phenyl isocyanate). This is the root cause of failure.

Although it contains a phenyl ring, the isocyanate group (-NCO) is attached to a tertiary carbon (

This guide addresses the three most common failure modes: Steric Stalling , Moisture Competition , and Catalytic Mismatch .

Diagnostic Protocol (Visualized)

Before altering your reaction, use this decision tree to identify your specific failure mode.

Figure 1: Diagnostic logic flow for isolating the cause of low conversion in hindered isocyanate couplings.

Troubleshooting Guides & FAQs

Scenario A: The Reaction Stalls with Alcohols (Carbamate Synthesis)

Symptom: You are reacting Cumyl Isocyanate with a secondary alcohol. NMR shows 80% unreacted isocyanate after 24 hours at room temperature.

The Science: The transition state for urethane formation involves the alcohol oxygen attacking the isocyanate carbon. With cumyl isocyanate, the two methyl groups and the phenyl ring on the alpha-carbon physically block this approach. Without a Lewis acid catalyst to polarize the N=C bond, the activation energy is too high for room temperature collisions to be effective [1].

Corrective Protocol:

-

Catalyst Selection: Standard bases (TEA, Pyridine) are insufficient. You must use a Lewis Acid organometallic.

-

Primary Recommendation:Dibutyltin Dilaurate (DBTDL) at 1–5 mol% (standard is 0.1%, but hindered substrates require higher loading) [2].

-

Alternative (Iron-free/Pharma):Titanium(IV) tert-butoxide or Zirconium acetylacetonate [3].

-

-

Thermal Drive: Increase temperature to 60–90°C .

-

Solvent: Switch from DCM (boils too low) to Anhydrous Toluene or THF .

FAQ:

-

Q: Can I use DMAP?

-

A: DMAP is a nucleophilic catalyst. While effective for anhydrides, it is often less effective than Organotin (Sn) for sterically hindered isocyanates because the N-acylpyridinium intermediate is also bulky, creating a "steric wall." Stick to DBTDL.

-

Scenario B: White Precipitate Formation (The "Water" Problem)

Symptom: The reaction solution turns cloudy, and a white solid precipitates. Conversion to the desired product is low.[1]

The Science: This is the formation of 1,3-dicumylurea . Because the reaction with your desired nucleophile (alcohol/amine) is slow (due to sterics), trace moisture in the solvent becomes a competitive nucleophile.

-

Mechanism: Cumyl-NCO + H₂O

[Cumyl-NH-COOH] -

The generated amine (Cumyl-NH₂) is a better nucleophile than water or alcohol, so it instantly attacks another Cumyl-NCO molecule to form the urea: (Cumyl-NH-CO-NH-Cumyl) [4].

Corrective Protocol:

-

Solvent Drying: Standard "bottle anhydrous" solvents are often insufficient for slow reactions. Dry Toluene/THF over molecular sieves (3Å or 4Å) for 24 hours prior to use.

-

Stoichiometry: If you cannot eliminate all moisture, increase the isocyanate equivalents to 1.5 – 2.0 eq to account for the portion "sacrificed" to moisture.

-

Atmosphere: Use a positive pressure Nitrogen or Argon line. A balloon is acceptable, but a Schlenk line is preferred.

Scenario C: Reacting with Hindered Amines

Symptom: Reacting Cumyl Isocyanate with tert-butyl amine or aniline. No reaction.

The Science: This is a "double steric" penalty. You have a tertiary isocyanate trying to couple with a bulky amine. The nucleophilic attack is geometrically forbidden at standard energy levels.

Corrective Protocol:

-

Solvent Effect: Use a polar aprotic solvent like DMF or DMSO (if workup allows). These solvents stabilize the polar transition state.

-

Force: Reflux in toluene (110°C) is often required.

-

Catalysis: Strong Lewis acids (Sc(OTf)₃) have been shown to catalyze difficult urea formations, though heat is usually sufficient [5].

Quantitative Reference Data

Table 1: Relative Reactivity & Conditions for Cumyl Isocyanate

| Variable | Standard Isocyanate (e.g., Phenyl-NCO) | Cumyl Isocyanate (Tertiary) | Adjustment Required |

| Electronic State | Conjugated, highly electrophilic | Non-conjugated, sterically shielded | Higher Activation Energy |

| Standard Temp | 0°C to 25°C | 60°C to 110°C | Heat is mandatory |

| Catalyst (Alcohol) | None or mild base (TEA) | DBTDL (1-5%) or Ti(IV) | Switch to Organometallic |

| Moisture Sensitivity | High (Fast reaction) | High (Competitive reaction) | Strict Anhydrous |

| Time to Completion | 1 - 4 Hours | 12 - 48 Hours | Patience / Monitoring |

References

-

Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews. Link

-

Wicks, D. A., & Wicks, Z. W. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings. Link

-

Lealsuphakorn, K., et al. (2005). Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. Journal of Organic Chemistry. Link

-

Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers. Link

-

Gastaldi, S., et al. (2000).[2] Lanthanum Triflate Catalyzed Conversion of Carbamates to Ureas. Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of (2-Isocyanatopropan-2-yl)benzene

Common Name: Cumyl Isocyanate CAS: 4202-38-4 Focus: Structural Elucidation, Reagent Performance, and Comparative Analysis

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR profile of (2-Isocyanatopropan-2-yl)benzene (Cumyl Isocyanate). As a tertiary aliphatic isocyanate attached to an aromatic system, this molecule offers a unique balance of steric hindrance and electronic stability compared to primary or purely aromatic isocyanates.